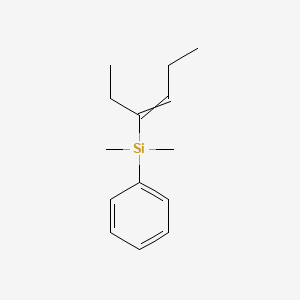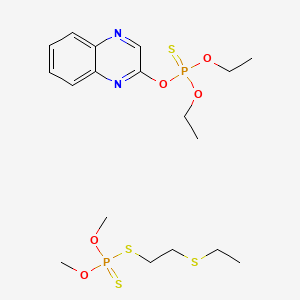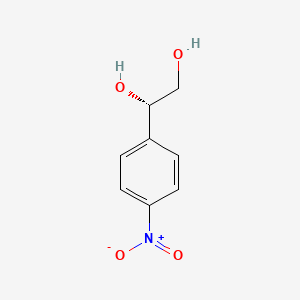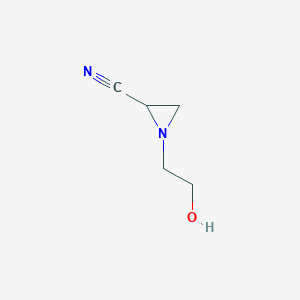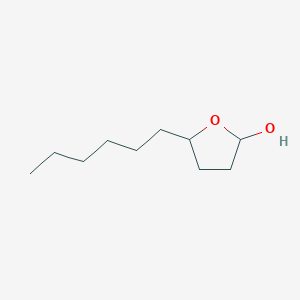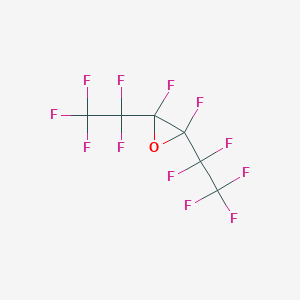![molecular formula C15H12BrClO2 B14439437 1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one CAS No. 73898-28-9](/img/structure/B14439437.png)
1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a benzyloxy group, a chlorine atom, and a bromine atom attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one typically involves multiple steps. One common method starts with the bromination of 4-(benzyloxy)-3-chlorophenyl ethanone using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols. Reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted ethanones with different nucleophiles replacing the bromine atom.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Reduction: Products include alcohols or other reduced derivatives.
Applications De Recherche Scientifique
1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)-3-chlorophenyl acetic acid: Similar structure but with an acetic acid group instead of a bromoethanone group.
4-(Benzyloxy)phenol: Lacks the chlorine and bromine atoms, making it less reactive.
4-(Benzyloxy)-3-chlorophenyl ethanone: Similar structure but without the bromine atom, leading to different reactivity and applications.
Propriétés
| 73898-28-9 | |
Formule moléculaire |
C15H12BrClO2 |
Poids moléculaire |
339.61 g/mol |
Nom IUPAC |
2-bromo-1-(3-chloro-4-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C15H12BrClO2/c16-9-14(18)12-6-7-15(13(17)8-12)19-10-11-4-2-1-3-5-11/h1-8H,9-10H2 |
Clé InChI |
JFGYOEJZIYBXRS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[4.4.4]tetradec-1-ene](/img/structure/B14439372.png)
![1,2-Benzenediol, 4-[(4-methylphenyl)azo]-](/img/structure/B14439377.png)
